Crystallographic Conformation Versus Closest Analogs
Single-crystal X-ray diffraction establishes that (5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester possesses a distinctive near-orthogonal geometry: the least-squares planes of the 5-phenyl-1,3,4-oxadiazol-2-yl-sulfanyl unit and the ethyl acetate unit are inclined at 80.07(8)° [1]. This contrasts with the free carboxylic acid form (CAS 99361-50-9, C₁₀H₈N₂O₃S, Mr = 236.25), which lacks the ethyl ester arm and therefore cannot exhibit this interplanar relationship [2]. The crystal packing is stabilized by a specific network of intermolecular C–H⋯O and C–H⋯N hydrogen bonds, π–π stacking between phenyl and oxadiazole rings [centroid–centroid = 3.846(2) Å], and a short carbonyl-O-to-oxadiazole centroid π-interaction [3.156(2) Å] [1]. While bond distances and angles are consistent with the related compound ethyl 2-({5-[2-(benzoylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate, the distinct substitution pattern on the phenyl ring generates different intermolecular interaction geometries, precluding direct substitution in solid-formulation or co-crystal design contexts [1].
| Evidence Dimension | Dihedral angle between oxadiazole-sulfanyl plane and ester plane |
|---|---|
| Target Compound Data | 80.07(8)° (C₁₂H₁₂N₂O₃S ethyl ester, monoclinic P2₁/c, Z = 4) |
| Comparator Or Baseline | Free carboxylic acid (CAS 99361-50-9): no ester plane exists for comparison; Ethyl 2-({5-[2-(benzoylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate: similar bond metrics but different substituent-driven packing |
| Quantified Difference | Unique 80.07° geometry; π–π centroid distance 3.846(2) Å; carbonyl-O to oxadiazole centroid 3.156(2) Å – parameters absent in the carboxylic acid analog |
| Conditions | Single-crystal X-ray diffraction at 173(2) K, Mo Kα radiation (λ = 0.71073 Å), R[F² > 2σ(F²)] = 0.045 |
Why This Matters
The well-defined crystal structure and unique conformational parameters enable confident quality control (PXRD identity verification), solid-form patenting, and computational docking studies with experimentally validated starting geometry, which the amorphous or differently packed analogs cannot support.
- [1] Zareef M, Iqbal R, Arfan M, Parvez M. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate. Acta Crystallographica Section E. 2008;64(4):o704. doi:10.1107/S1600536808007125 View Source
- [2] EPA CompTox Chemicals Dashboard. (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid, CASRN: 99361-50-9. Molecular weight: 236.25 g/mol. View Source
